molecular formula C22H30BrN5O3 B8476754 tert-butyl 4-[6-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]pyridin-3-yl]-3,3-dimethylpiperazine-1-carboxylate

tert-butyl 4-[6-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]pyridin-3-yl]-3,3-dimethylpiperazine-1-carboxylate

Cat. No.: B8476754
M. Wt: 492.4 g/mol
InChI Key: FSCXFCVKRQAQPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl 4-[6-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]pyridin-3-yl]-3,3-dimethylpiperazine-1-carboxylate: is a complex organic compound that features a piperazine ring substituted with a pyridine moiety and a pyridinone group

Properties

Molecular Formula

C22H30BrN5O3

Molecular Weight

492.4 g/mol

IUPAC Name

tert-butyl 4-[6-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]pyridin-3-yl]-3,3-dimethylpiperazine-1-carboxylate

InChI

InChI=1S/C22H30BrN5O3/c1-21(2,3)31-20(30)27-9-10-28(22(4,5)14-27)16-7-8-18(24-12-16)25-17-11-15(23)13-26(6)19(17)29/h7-8,11-13H,9-10,14H2,1-6H3,(H,24,25)

InChI Key

FSCXFCVKRQAQPU-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CCN1C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)Br)C(=O)OC(C)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[6-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]pyridin-3-yl]-3,3-dimethylpiperazine-1-carboxylate typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridinone moiety.

    Reduction: Reduction reactions can occur at the bromine substituent, potentially leading to debromination.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the bromine and pyridine positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Oxidized derivatives of the pyridinone group.

    Reduction: Debrominated products or reduced pyridinone derivatives.

    Substitution: Substituted piperazine derivatives with various functional groups.

Scientific Research Applications

Chemistry: .

Mechanism of Action

The mechanism of action of tert-butyl 4-[6-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]pyridin-3-yl]-3,3-dimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

    tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Similar structure but lacks the bromine and pyridinone groups.

    tert-butyl 4-(6-chloropyridin-3-yl)piperazine-1-carboxylate: Similar but with a chlorine substituent instead of bromine.

    tert-butyl 4-(6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate: More complex structure with additional functional groups

Uniqueness: The presence of the bromine and pyridinone groups in tert-butyl 4-[6-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]pyridin-3-yl]-3,3-dimethylpiperazine-1-carboxylate provides unique reactivity and potential biological activity, making it a valuable compound for research and development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.